molecular formula C18H18N4O3 B11022520 N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11022520
M. Wt: 338.4 g/mol
InChI Key: VCMIVUIMWMNPCL-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENOXY)ETHYL]-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a methoxyphenoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYPHENOXY)ETHYL]-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-bromopyridine in the presence of a base to yield 2-(4-methoxyphenoxy)ethyl-2-pyridyl ether. The final step involves the cyclization of this intermediate with hydrazine and a carboxylic acid derivative to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYPHENOXY)ETHYL]-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

N-[2-(4-METHOXYPHENOXY)ETHYL]-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENOXY)ETHYL]-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

N-[2-(4-METHOXYPHENOXY)ETHYL]-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-24-13-5-7-14(8-6-13)25-11-10-20-18(23)17-12-16(21-22-17)15-4-2-3-9-19-15/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

VCMIVUIMWMNPCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC(=NN2)C3=CC=CC=N3

Origin of Product

United States

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